molecular formula C23H16BrNO4 B3015953 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide CAS No. 923164-81-2

4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Cat. No.: B3015953
CAS No.: 923164-81-2
M. Wt: 450.288
InChI Key: AIPGYQYORHUDOS-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a benzamide derivative featuring a chromen-4-one core substituted with a 2-methoxyphenyl group at position 2 and a brominated benzamide moiety at position 4. Its molecular formula is C₂₃H₁₆BrNO₄, with an average molecular weight of 450.29 g/mol . The compound belongs to a class of chromenone derivatives, which are structurally characterized by a fused benzopyran-4-one system.

The presence of the bromo substituent on the benzamide ring and the 2-methoxyphenyl group on the chromenone core distinguishes this compound from simpler benzamide-chromenone hybrids.

Properties

IUPAC Name

4-bromo-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO4/c1-28-20-5-3-2-4-17(20)22-13-19(26)18-12-16(10-11-21(18)29-22)25-23(27)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPGYQYORHUDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methoxyphenyl and chromenyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides or chromenyl derivatives.

Scientific Research Applications

4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide, we compare it with four analogs (Table 1) and discuss key structural and functional differences.

Table 1: Structural and Physicochemical Comparison of Chromenone-Benzamide Derivatives

Compound Name Substituents (Chromen-4-one Core) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(2-Methoxyphenyl), 6-(4-BrBz) C₂₃H₁₆BrNO₄ 450.29 Bromo and methoxy groups enhance lipophilicity; potential for H-bonding.
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 2-Phenyl, 6-(4-BrBz) C₂₂H₁₄BrNO₃ 420.26 Lacks methoxy group; reduced steric bulk and polarity compared to target.
4-Chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-(3-Methylphenyl), 6-(4-ClBz) C₂₃H₁₆ClNO₃ 389.83 Chloro substituent decreases molecular weight; methyl group adds hydrophobicity.
4-Chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 2-(2-Methoxyphenyl), 6-(4-ClBz) C₂₃H₁₆ClNO₄ 405.83 Chloro vs. bromo: lower atomic radius and electronegativity alter reactivity.
4-Bromo-N-(2-hydroxyphenyl)benzamide N/A (Simple benzamide) C₁₃H₁₀BrNO₂ 292.13 Smaller scaffold; hydroxyl group enables strong H-bonding in crystals.

Key Structural and Functional Differences

Substituent Effects on Chromenone Core The 2-methoxyphenyl group in the target compound introduces a polar methoxy (-OCH₃) group, enhancing solubility in polar solvents compared to the 2-phenyl analog (C₂₂H₁₄BrNO₃) . In contrast, the 2-(3-methylphenyl) substituent (C₂₃H₁₆ClNO₃) adds hydrophobicity without polarity, which may improve membrane permeability but reduce aqueous solubility.

Halogen Substituent Comparison Bromo vs. Chloro: Bromine’s larger atomic radius and lower electronegativity (compared to chlorine) increase molecular weight and polarizability. The 4-bromo-N-(2-hydroxyphenyl)benzamide (C₁₃H₁₀BrNO₂) demonstrates how a hydroxyl group on the benzamide ring facilitates strong hydrogen bonding (O–H⋯O and N–H⋯O), leading to distinct crystal-packing patterns compared to methoxy-substituted analogs.

Crystallographic and Conformational Insights

  • Crystal structures of related compounds (e.g., 4-bromo-N-(2-hydroxyphenyl)benzamide ) reveal that substituents significantly influence molecular conformation. For instance:

  • The dihedral angle between the benzamide and chromenone rings in the target compound is likely modulated by the methoxy group, affecting π-π stacking and intermolecular interactions.
  • In simpler benzamides, hydrogen-bonding networks (e.g., O–H⋯O) dominate crystal packing, whereas methoxy or methyl groups may prioritize C–H⋯O interactions .

Synthetic Accessibility The synthesis of the target compound and its analogs typically involves coupling substituted chromenone intermediates with halogenated benzoyl chlorides. For example, describes a method using benzoyl chloride derivatives and aromatic amines under basic conditions .

Implications for Drug Design

  • Enhanced Lipophilicity : The bromine and methoxy groups improve lipid solubility, which is critical for crossing biological membranes.
  • Tunable Interactions : Substituting bromine with chlorine or modifying the aryl group (e.g., replacing methoxy with methyl) allows fine-tuning of pharmacokinetic properties .
  • Crystal Engineering : The compound’s crystallization behavior, inferred from analogs, indicates a propensity for stable polymorphs, which is advantageous for formulation .

Biological Activity

4-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides and chromene derivatives, characterized by a bromine atom, a methoxyphenyl group, and a chromenyl moiety. Its molecular formula is C23H16BrNO4C_{23}H_{16}BrNO_4, with a molecular weight of approximately 450.3 g/mol. The presence of these functional groups is believed to confer unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. Additionally, it may interact with receptors or other proteins that modulate various cellular pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansMild inhibition

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (breast)12.5Induces apoptosis
HCT116 (colon)15.0Cell cycle arrest
A549 (lung)10.0Inhibits cell proliferation

These results indicate that the compound may induce apoptosis and inhibit cell growth in a dose-dependent manner.

Case Studies

  • In Vitro Studies on Breast Cancer Cells : A study conducted on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy Against E. coli : In another investigation, the compound demonstrated notable antibacterial activity against E. coli, achieving an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL. This suggests its potential as an antimicrobial agent.

Research Applications

The compound is being explored for various applications across different scientific domains:

  • Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
  • Microbiology : Investigating its potential as an antimicrobial agent against resistant strains.
  • Pharmacology : Understanding its interactions with biological targets to elucidate mechanisms of action.

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